Cas no 41661-56-7 (1-[(pyridin-2-yl)methyl]piperidin-4-one)

1-[(Pyridin-2-yl)methyl]piperidin-4-one is a versatile heterocyclic compound featuring both pyridine and piperidinone moieties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its structural framework allows for further functionalization, enabling the development of biologically active molecules, particularly in medicinal chemistry. The compound exhibits favorable reactivity due to the presence of the ketone group, facilitating nucleophilic addition and condensation reactions. Its pyridine moiety enhances coordination properties, making it useful in ligand design for catalytic applications. High purity and well-defined chemical properties ensure reproducibility in research and industrial processes. This compound is particularly relevant in the synthesis of alkaloid derivatives and potential pharmacophores.
1-[(pyridin-2-yl)methyl]piperidin-4-one structure
41661-56-7 structure
Product Name:1-[(pyridin-2-yl)methyl]piperidin-4-one
CAS No:41661-56-7
MF:C11H14N2O
MW:190.241662502289
MDL:MFCD05864492
CID:55453
PubChem ID:11229258
Update Time:2025-05-20

1-[(pyridin-2-yl)methyl]piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-Pyridin-2-ylmethylpiperidin-4-one
    • 1-((PYRIDIN-2-YL)METHYL)PIPERIDIN-4-ONE
    • 1-(pyridin-2-ylmethyl)piperidin-4-one
    • 1-(2-pyridinylmethyl)-4-piperidone
    • 1-(2-pyridinylmethyl)-piperidin-4-one
    • 1-(2-pyridylmethyl)piperidin-4-one
    • N-(2-pyridinylmethyl)-4-piperidinone
    • CHEMBRDG-BB 4001982
    • Pyridin-2-ylmethylpiperidin-4-one
    • 1-Pyridin-2-ylmethylpiperidin-4-one95%
    • 1-PYRIDIN-2-YLMETHYLPIPERIDIN-4-ONE 95%
    • 1-[(pyridin-2-yl)methyl]piperidin-4-one
    • MFCD05864492
    • A825623
    • 1-(2-PYRIDINYLMETHYL)-4-PIPERIDINONE
    • 41661-56-7
    • 4-Piperidinone, 1-(2-pyridinylmethyl)-
    • Z235595792
    • FT-0656484
    • CS-0144535
    • EN300-42242
    • AM20061661
    • AKOS000176403
    • SCHEMBL3221427
    • AB22769
    • DTXSID80459395
    • AS-30561
    • J-505112
    • LQHWXULWFQQUDQ-UHFFFAOYSA-N
    • MDL: MFCD05864492
    • Inchi: 1S/C11H14N2O/c14-11-4-7-13(8-5-11)9-10-3-1-2-6-12-10/h1-3,6H,4-5,7-9H2
    • InChI Key: LQHWXULWFQQUDQ-UHFFFAOYSA-N
    • SMILES: O=C1CCN(CC2C=CC=CN=2)CC1

Computed Properties

  • Exact Mass: 190.11100
  • Monoisotopic Mass: 190.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 196
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.2
  • Topological Polar Surface Area: 33.2Ų

Experimental Properties

  • Density: 1.149
  • Boiling Point: 318.1 °C at 760 mmHg
  • Flash Point: 318.1 °C at 760 mmHg
  • Refractive Index: 1.566
  • PSA: 33.20000
  • LogP: 1.18440

1-[(pyridin-2-yl)methyl]piperidin-4-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-[(pyridin-2-yl)methyl]piperidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029186993-1g
1-Pyridin-2-ylmethylpiperidin-4-one
41661-56-7 95%
1g
$157.50 2023-09-01
Alichem
A029186993-5g
1-Pyridin-2-ylmethylpiperidin-4-one
41661-56-7 95%
5g
$477.00 2023-09-01
Alichem
A029186993-10g
1-Pyridin-2-ylmethylpiperidin-4-one
41661-56-7 95%
10g
$602.91 2023-09-01
Fluorochem
077142-250mg
1-Pyridin-2-ylmethylpiperidin-4-one
41661-56-7 95%
250mg
£49.00 2022-03-01
Fluorochem
077142-25g
1-Pyridin-2-ylmethylpiperidin-4-one
41661-56-7 95%
25g
£687.00 2022-03-01
Chemenu
CM175706-5g
1-(pyridin-2-ylmethyl)piperidin-4-one
41661-56-7 95%
5g
$421 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC925-5g
1-[(pyridin-2-yl)methyl]piperidin-4-one
41661-56-7 95%
5g
2306.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC925-50mg
1-[(pyridin-2-yl)methyl]piperidin-4-one
41661-56-7 95%
50mg
162.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC925-200mg
1-[(pyridin-2-yl)methyl]piperidin-4-one
41661-56-7 95%
200mg
384.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NC925-1g
1-[(pyridin-2-yl)methyl]piperidin-4-one
41661-56-7 95%
1g
937.0CNY 2021-08-03

1-[(pyridin-2-yl)methyl]piperidin-4-one Production Method

Additional information on 1-[(pyridin-2-yl)methyl]piperidin-4-one

Professional Introduction to 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7)

1-[(pyridin-2-yl)methyl]piperidin-4-one is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 41661-56-7, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of 1-[(pyridin-2-yl)methyl]piperidin-4-one consists of a piperidine ring substituted with a pyridine moiety and a methyl group, which contributes to its versatile reactivity and biological activity.

The compound's significance is further underscored by its role as a key intermediate in the synthesis of various pharmacologically active agents. Its structural framework allows for modifications that can enhance binding affinity to biological targets, making it a valuable scaffold for designing novel therapeutic molecules. Recent advancements in drug discovery have highlighted the importance of such heterocyclic compounds in developing treatments for diverse diseases, including neurological disorders and infectious diseases.

In the realm of medicinal chemistry, 1-[(pyridin-2-yl)methyl]piperidin-4-one has been explored for its potential as a precursor in the synthesis of small-molecule inhibitors. These inhibitors are designed to interact with specific enzymes or receptors, modulating their activity to achieve therapeutic effects. For instance, studies have demonstrated its utility in developing compounds that target kinases and other enzymes involved in cancer pathways. The pyridine ring in its structure provides a hydrogen bond donor capability, which is crucial for achieving high specificity in drug interactions.

Moreover, the compound's piperidine moiety contributes to its solubility and bioavailability, making it an attractive candidate for further pharmacological investigation. The presence of both pyridine and piperidine groups allows for diverse chemical modifications, enabling the creation of a wide range of derivatives with tailored properties. This flexibility has been exploited in recent research to develop novel analogs with improved pharmacokinetic profiles and reduced side effects.

Recent studies have also explored the antimicrobial properties of derivatives of 1-[(pyridin-2-yl)methyl]piperidin-4-one. The structural features of this compound have been found to contribute to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. Such findings are particularly relevant in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed. The compound's mechanism of action has been investigated using both computational modeling and experimental techniques, providing insights into how it interacts with bacterial targets.

The synthesis of 1-[(pyridin-2-yl)methyl]piperidin-4-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, Grignard additions, and cyclization processes. The choice of starting materials and reaction conditions can significantly impact the efficiency of the synthesis, making it essential for chemists to carefully select appropriate methodologies.

In conclusion, 1-[(pyridin-2-yl)methyl]piperidin-4-one (CAS No. 41661-56-7) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent scaffold for designing novel therapeutic agents targeting various diseases. Recent advancements in synthetic chemistry and pharmacology have further highlighted its importance as a key intermediate in drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in the development of next-generation pharmaceuticals.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.